

# A Comprehensive Technical Guide to Methyl 3-oxoheptanoate

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## Compound of Interest

Compound Name: Methyl 3-oxoheptanoate

Cat. No.: B126765

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 3-oxoheptanoate**, a versatile organic compound with significant applications in various scientific and industrial fields. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.<sup>[1]</sup> This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and analysis, and illustrates its applications and experimental workflows through structured diagrams.

## Chemical Synonyms and Identifiers

**Methyl 3-oxoheptanoate** is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for clear identification and cross-referencing.

Synonym	Source
3-Ketoheptanoic acid methyl ester	<a href="#">[1]</a> <a href="#">[2]</a>
Methyl 3-oxoheptanoate	<a href="#">[1]</a> <a href="#">[2]</a>
3-Oxoheptanoic acid methyl ester	<a href="#">[1]</a> <a href="#">[2]</a>
3-Oxoheptanoic acid methyl ester	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Methyl valerylacetate	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Heptanoic acid, 3-oxo-, methyl ester	<a href="#">[3]</a> <a href="#">[6]</a>
METHYL 3-OXOHEPTANOATE, WACKER QUALITY	<a href="#">[2]</a>
VEM	<a href="#">[2]</a>

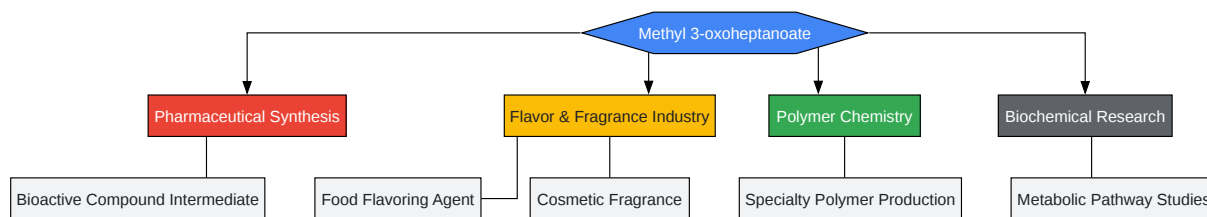
## Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of **Methyl 3-oxoheptanoate**, compiled from various sources.

Property	Value	Source(s)
CAS Number	39815-78-6	[1][2][4][5]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[1][2][4][5]
Molecular Weight	158.19 g/mol	[3][4]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	0.990 - 0.994 g/mL at 20 °C	[1][7][8][9]
Boiling Point	94 - 96 °C at 10 mmHg; 206 °C at 760 mmHg	[1][8]
Refractive Index	1.421 - 1.430	[1][8]
Flash Point	79.6 °C	[8]
Purity	≥ 95% (GC)	[1]
Storage Conditions	0 - 8 °C; Recommended <15°C in a cool, dark place	[1]
SMILES	<chem>CCCCC(=O)CC(=O)OC</chem>	[3][5]
InChIKey	CZTKGERSDUGZPQ-UHFFFAOYSA-N	[3]

## Applications of Methyl 3-oxoheptanoate

**Methyl 3-oxoheptanoate** is a valuable building block in organic synthesis due to its reactive ketone and ester functional groups.[1] Its primary applications span several industries. It is used as an intermediate in the synthesis of bioactive compounds for new medications.[1] It also serves as a flavoring and fragrance agent in the food and cosmetic industries, imparting a fruity aroma.[1][10] Furthermore, it is utilized in biochemical research and in the production of specialty polymers.[1]



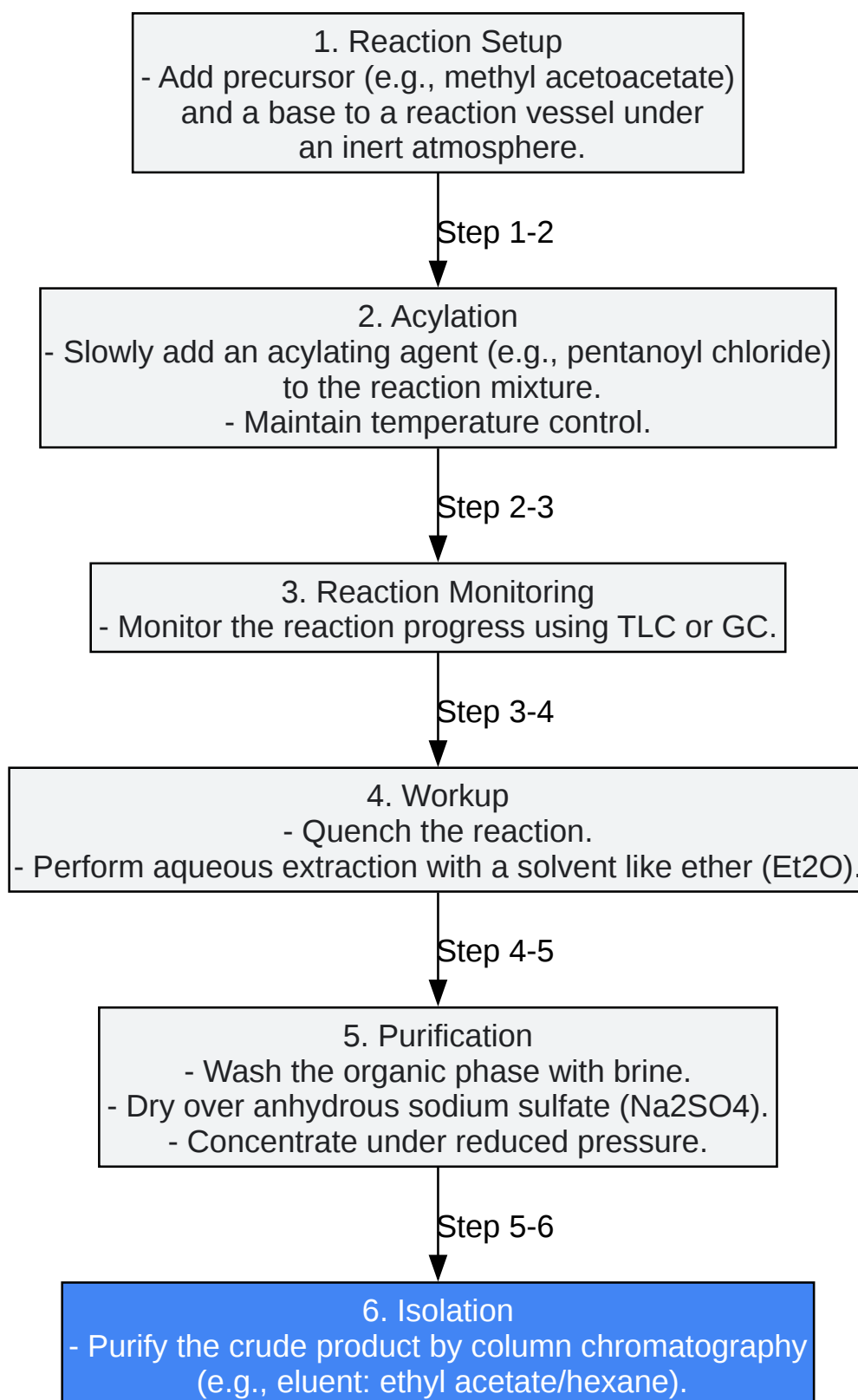
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**Fig. 1:** Applications of **Methyl 3-oxoheptanoate**.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **Methyl 3-oxoheptanoate**.

A common method for the synthesis of  $\beta$ -keto esters like **Methyl 3-oxoheptanoate** involves the acylation of a suitable precursor. The following protocol is based on a reported synthesis.[9]



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**Fig. 2:** General workflow for the synthesis of **Methyl 3-oxoheptanoate**.

#### Detailed Methodology:

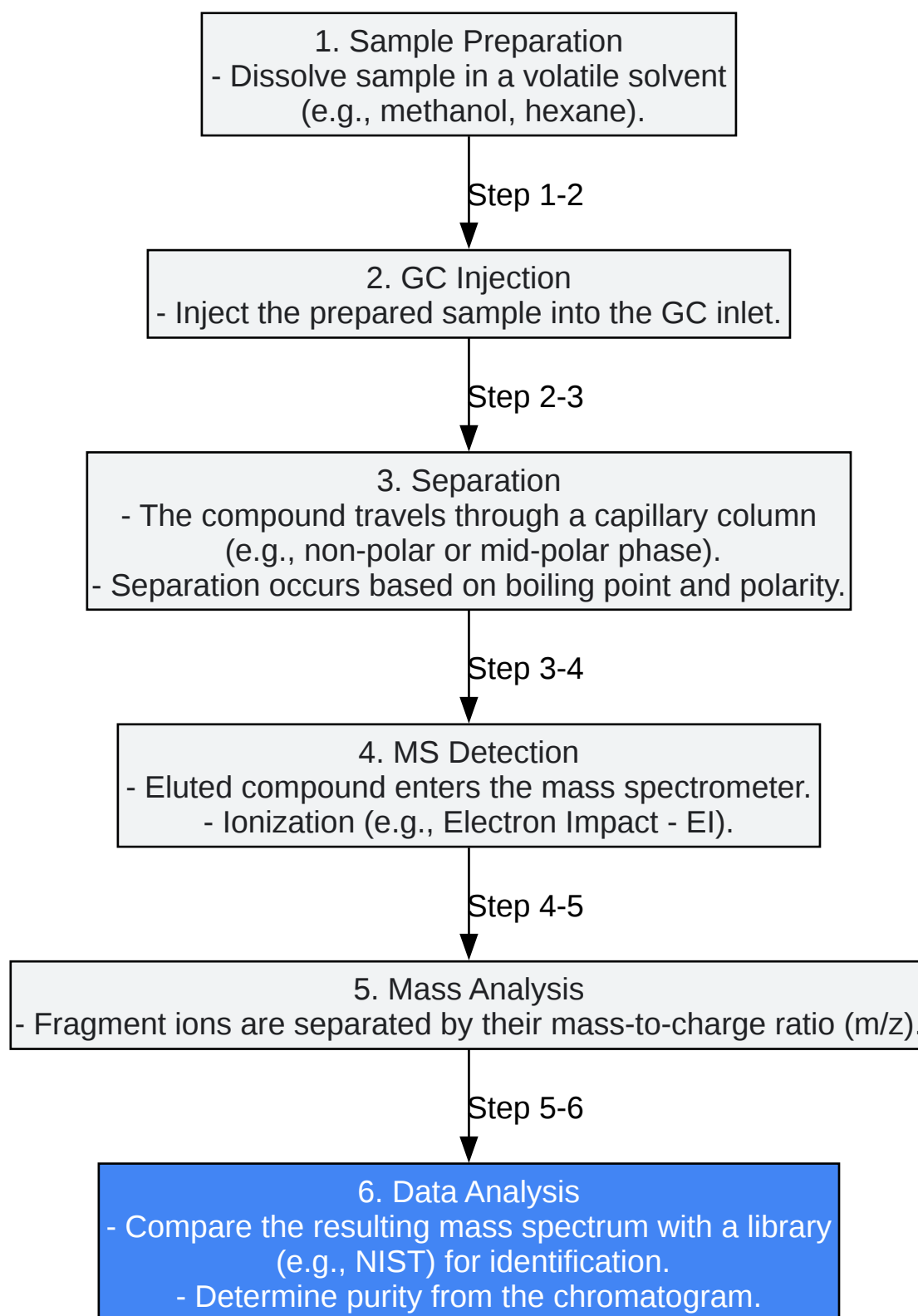
- **Reaction:** The reaction is typically carried out by adding the chosen starting materials to a suitable solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.
- **Extraction:** Upon completion, the reaction mixture is extracted with a solvent such as diethyl ether.<sup>[9]</sup>
- **Washing:** The organic phase is subsequently washed with a saturated sodium chloride (brine) solution to remove water-soluble impurities.<sup>[9]</sup>
- **Drying:** The washed organic phase is dried over an anhydrous drying agent like sodium sulfate.<sup>[9]</sup>
- **Concentration:** The solvent is removed from the dried organic phase under reduced pressure to yield the crude product.<sup>[9]</sup>
- **Purification:** The final product is purified from the crude residue using column chromatography, with a typical eluent system being a mixture of ethyl acetate and hexane (e.g., 1:9 ratio), to afford the pure **Methyl 3-oxoheptanoate** as a clear oil.<sup>[9]</sup>

NMR spectroscopy is a primary technique for the structural elucidation of **Methyl 3-oxoheptanoate**.

- **<sup>1</sup>H-NMR Spectroscopy:** The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
  - Reported <sup>1</sup>H-NMR Data (200 MHz, CDCl<sub>3</sub>) δ: 0.90 (t, 3H), 1.22-1.65 (m, 4H), 2.53 (t, 2H), 3.44 (s, 2H), 3.73 (s, 3H).<sup>[9]</sup>
  - Interpretation:
    - The triplet at 0.90 ppm corresponds to the terminal methyl group (CH<sub>3</sub>) of the butyl chain.
    - The multiplet between 1.22 and 1.65 ppm represents the two methylene groups (CH<sub>2</sub>) in the middle of the butyl chain.

- The triplet at 2.53 ppm is assigned to the methylene group adjacent to the ketone.
- The singlet at 3.44 ppm corresponds to the methylene group between the two carbonyl groups.
- The singlet at 3.73 ppm is from the methyl ester group ( $\text{OCH}_3$ ).
- $^{13}\text{C}$ -NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule. While specific data from the search results is limited, predictable shifts would confirm the presence of the ester and ketone carbonyls, the methoxy group, and the aliphatic carbons.

GC-MS is a powerful technique for the separation and identification of volatile compounds like **Methyl 3-oxoheptanoate**, confirming its purity and molecular weight.



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**Fig. 3:** General workflow for GC-MS analysis.



### General GC-MS Methodology:

- Sample Preparation: A dilute solution of **Methyl 3-oxoheptanoate** is prepared in a suitable volatile solvent (e.g., methanol or hexane).[11]
- Instrumentation: A gas chromatograph equipped with a mass selective detector is used.
  - GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically suitable.
  - Inlet: The inlet temperature is set to ensure efficient vaporization without thermal degradation.
  - Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.
  - MS Detector: The mass spectrometer is typically operated in Electron Impact (EI) ionization mode.
- Data Acquisition: The instrument software acquires both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Analysis: The retention time of the peak corresponding to **Methyl 3-oxoheptanoate** is determined. The acquired mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of the compound.[3] The peak area in the chromatogram can be used for quantitative analysis. The top mass-to-charge ratio ( $m/z$ ) peaks in its mass spectrum are reported as 57 and 85.[3]

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